![molecular formula C21H15NS B2769061 2-[4-(Phenylsulfanyl)phenyl]quinoline CAS No. 860718-64-5](/img/structure/B2769061.png)

2-[4-(Phenylsulfanyl)phenyl]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

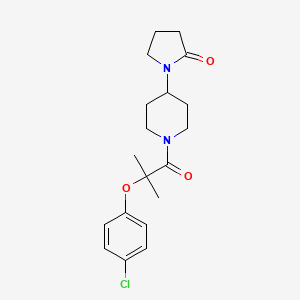

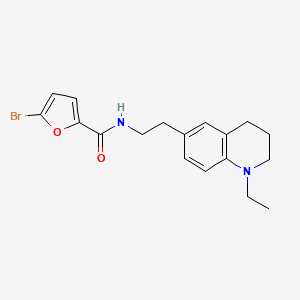

“2-[4-(Phenylsulfanyl)phenyl]quinoline” is a chemical compound with the molecular formula C21H15NS . It has an average mass of 313.415 Da and a monoisotopic mass of 313.092529 Da .

Synthesis Analysis

The synthesis of quinoline and its derivatives, including “this compound”, often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline core with a phenylsulfanyl group attached at the 4-position . This structure is also reflected in its molecular formula, C21H15NS .Chemical Reactions Analysis

Quinolines, including “this compound”, can undergo various transformations due to the presence of the double ring structure and a heteroatom (N) in their molecules . Examples of these transformations include alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C21H15NS), average mass (313.415 Da), and monoisotopic mass (313.092529 Da) .Applications De Recherche Scientifique

Central Nervous System Receptor Binding Profiles

Quinoline derivatives have been identified for their preference in central nervous system (CNS) receptor affinity, especially targeting alpha 2-adrenoceptors. This highlights their potential in neuroscience research and development of CNS-active agents (Nicholls et al., 1993).

Molecular Structures and Solvate Formation

Research on isomeric dicarboxylic acids with pyridine and quinoline illustrates the structural diversity and hydrogen bond interactions in quinoline solvates. These findings contribute to understanding molecular assemblies and interactions critical in materials science (Singh & Baruah, 2009).

Antileukotrienic Activity

Compounds bearing quinoline moieties have shown promising antileukotrienic activities, suggesting their application in anti-inflammatory research. Their effectiveness in inhibiting bronchospasm indicates potential therapeutic applications (Kuchař et al., 2004).

Corrosion Inhibition

Quinoline derivatives are effective as green corrosion inhibitors, demonstrating significant inhibition efficiency for mild steel in acidic mediums. This application is crucial in industrial and engineering fields to enhance material longevity and performance (Singh, Srivastava, & Quraishi, 2016).

Quantum Chemical Studies

The synthesis and characterization of quinoline derivatives through spectral and quantum chemical studies provide insights into their molecular geometry, chemical reactivity, and thermodynamic properties. These investigations are foundational in the development of novel materials with specific optical and electronic properties (Fatma, Bishnoi, & Verma, 2015).

Anticancer Activities

Quinoline compounds have been explored for their anticancer activities, with mechanisms of action including inhibition of tyrosine kinases and DNA repair. Their structural versatility allows for a broad spectrum of biological activities, underlining their importance in cancer research and drug development (Solomon & Lee, 2011).

Mécanisme D'action

Target of Action

It’s known that quinoline derivatives have a wide range of applications in medicinal and synthetic organic chemistry . They are often used in the synthesis of anti-depressant molecules .

Mode of Action

Quinoline derivatives are known to interact with various targets in the body, leading to changes in cellular function .

Biochemical Pathways

Quinoline derivatives are known to be involved in various biochemical reactions, such as the suzuki–miyaura coupling , which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Pharmacokinetics

The molecular weight of a similar compound, 2-phenylquinoline, is 2052545 , which may influence its pharmacokinetic properties.

Result of Action

Quinoline derivatives are known to have various biological and pharmaceutical activities .

Action Environment

The synthesis of quinoline derivatives has been reported to be influenced by various factors, including the use of alternative reaction methods, such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (uv radiation) .

Orientations Futures

While specific future directions for “2-[4-(Phenylsulfanyl)phenyl]quinoline” were not found in the search results, the development of new methods for the preparation of quinoline derivatives and the improvement of existing synthetic methods represent an urgent challenge . This suggests that future research may focus on these areas.

Propriétés

IUPAC Name |

2-(4-phenylsulfanylphenyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NS/c1-2-7-18(8-3-1)23-19-13-10-17(11-14-19)21-15-12-16-6-4-5-9-20(16)22-21/h1-15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGGKXZKNIYVTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)C3=NC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-3-(hydroxyimino)-1-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2768983.png)

![3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide](/img/structure/B2768984.png)

![3-[1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide](/img/structure/B2768986.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide](/img/structure/B2768989.png)

![2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B2768990.png)

![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-hydroxyphenyl}acetamide](/img/structure/B2768992.png)

![2-(2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N,N-diethylacetamide](/img/structure/B2768993.png)

![N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-chlorobenzamide](/img/structure/B2769001.png)